11-(3-Azidophenoxy)undecanoic acid
Description
11-(3-Azidophenoxy)undecanoic acid is a bifunctional fatty acid derivative characterized by an undecanoic acid backbone substituted at the 11th carbon with a 3-azidophenoxy group. The azide group confers unique reactivity for "click chemistry," enabling selective crosslinking or functionalization in materials science and biomedicine .
Properties
CAS No. |
65114-63-8 |
|---|---|
Molecular Formula |
C17H25N3O3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
11-(3-azidophenoxy)undecanoic acid |
InChI |
InChI=1S/C17H25N3O3/c18-20-19-15-10-9-11-16(14-15)23-13-8-6-4-2-1-3-5-7-12-17(21)22/h9-11,14H,1-8,12-13H2,(H,21,22) |
InChI Key |
HQWLHCVQQAVUEF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCCCCCCCCCCC(=O)O)N=[N+]=[N-] |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCCCCCCC(=O)O)N=[N+]=[N-] |
Synonyms |
OMAPUA omega-(3-azidophenoxy)undecanoic acid omega-(m-azidophenoxy)undecanoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 11-(3-Azidophenoxy)undecanoic acid with structurally similar undecanoic acid derivatives, focusing on synthesis, functional properties, and biological interactions.
Substituent Groups and Reactivity
Key Observations :
- Azide vs. Mercaptocarbonyl : The azide group offers orthogonal reactivity for click chemistry, whereas mercaptocarbonyl derivatives exhibit strong protein binding (e.g., FabH) due to sulfur interactions .
- Amino vs. Bromo: Amino derivatives face synthesis challenges (e.g., high-pressure amidation), while bromo analogs require hazardous reagents like HBr .
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